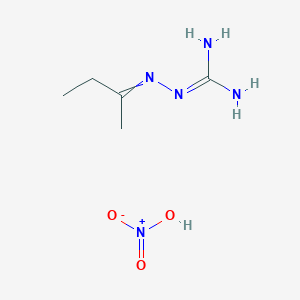
2-(Butan-2-ylideneamino)guanidine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-ylideneamino)guanidine;nitric acid is a compound that combines the guanidine functionality with a nitric acid moiety. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals, playing key roles in biological functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 2-(Butan-2-ylideneamino)guanidine, typically involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts . One-pot synthesis methods using N-chlorophthalimide, isocyanides, and amines have also been reported, providing efficient access to diverse guanidines under mild conditions . Industrial production methods often involve the reaction of dicyandiamide with ammonium nitrate to produce guanidine nitrate, which can then be further reacted to form the desired guanidine compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-ylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The guanidine functionality can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The compound can undergo substitution reactions, particularly involving the guanidine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
2-(Butan-2-ylideneamino)guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Butan-2-ylideneamino)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The nitric acid component may also contribute to the compound’s reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine nitrate: Similar in structure but lacks the butan-2-ylideneamino group.
Nitroguanidine: Contains a nitro group instead of the butan-2-ylideneamino group.
Substituted guanidines: Various derivatives with different substituents on the guanidine nitrogen atoms.
Uniqueness
2-(Butan-2-ylideneamino)guanidine;nitric acid is unique due to the presence of both the butan-2-ylideneamino group and the nitric acid moiety.
Propriétés
Numéro CAS |
60798-84-7 |
|---|---|
Formule moléculaire |
C5H13N5O3 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2-(butan-2-ylideneamino)guanidine;nitric acid |
InChI |
InChI=1S/C5H12N4.HNO3/c1-3-4(2)8-9-5(6)7;2-1(3)4/h3H2,1-2H3,(H4,6,7,9);(H,2,3,4) |
Clé InChI |
SGJCPMJBWWLZCG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NN=C(N)N)C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
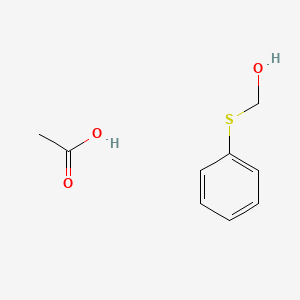

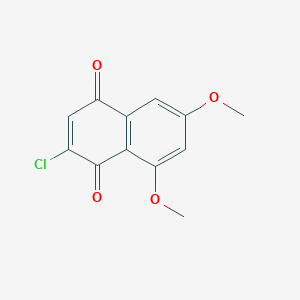
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
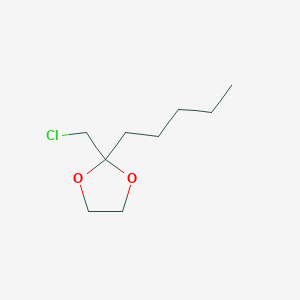
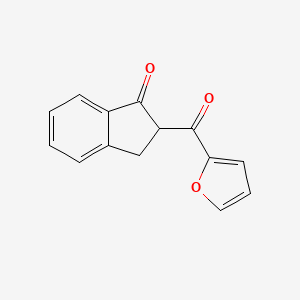
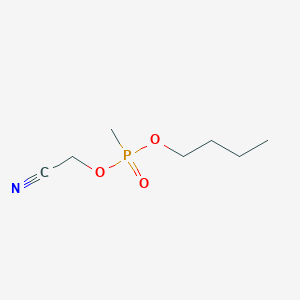
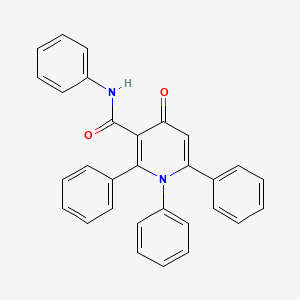
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
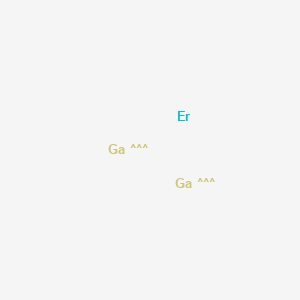
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
